molecular formula C25H21N5O5 B2659648 N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1216651-75-0

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2659648
CAS RN: 1216651-75-0
M. Wt: 471.473
InChI Key: PUALANGLOKLIBT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O5 and its molecular weight is 471.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds related to the specified chemical have been extensively studied for their synthesis methods and chemical reactivity. For instance, research demonstrates the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through reactions involving amino acid esters, showcasing the chemical versatility and potential for creating diverse biological active molecules (Fathalla, 2015).

Potential Biological Activities

Similar compounds exhibit a range of biological activities, including positive inotropic effects, which could hint at cardiovascular applications. For instance, derivatives of triazoloquinoxaline have shown significant positive inotropic activity, suggesting potential utility in treating heart conditions (Zhang et al., 2008). Another study on triazoloquinoxaline derivatives revealed anticonvulsant properties, indicating potential applications in neurology and epilepsy treatment (Alswah et al., 2013).

Antimicrobial and Anticancer Potential

Research into triazolo[4,3-a]quinoxaline and similar structures has also explored their antimicrobial and anticancer potentials. Certain synthesized quinoxaline derivatives have been evaluated for their antimicrobial properties, offering insights into developing new antibiotics or antifungal agents (Badran et al., 2003). Furthermore, novel urea derivatives derived from 1,2,4-triazolo[4,3-a]quinoline showcased anticancer activity, highlighting the potential for cancer therapy development (Reddy et al., 2015).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5/c1-33-17-12-13-21(34-2)19(14-17)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALANGLOKLIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

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